
4-acetoxy DET (hydrochloride)
Overview
Description
Chemical Identity and Structure 4-Acetoxy DET (hydrochloride), also known as Ethacetin hydrochloride, is a synthetic tryptamine derivative with the molecular formula C₁₆H₂₂N₂O₂·HCl and a molecular weight of 302.82 g/mol . Structurally, it features an acetoxy group (-OAc) at the 4-position of the indole ring and diethyl substituents on the terminal amine (N,N-diethyl) (Figure 1).
Research Applications This compound is classified as an analytical reference standard, primarily used in neuroscience and forensic research. It is strictly designated for non-diagnostic, non-therapeutic research purposes .
Safety Profile
Handling requires stringent precautions due to hazards including flammability, toxicity via ingestion/inhalation, and severe eye irritation. Personal protective equipment (PPE) such as gloves, goggles, and respiratory protection is mandated during use .
Scientific Research Applications
Pharmacological Activity
Research indicates that 4-AcO-DET exhibits significant pharmacological activity, primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This receptor interaction is crucial for the compound's psychedelic effects, which include alterations in perception, mood, and cognition .
Table 1: Potency Comparison of Tryptamines
Compound | ED50 (mg/kg) | Reference |
---|---|---|
Psilocin | 0.33 ± 0.18 | |
4-AcO-DMT | 0.68 ± 0.12 | |
4-HO-DET | 0.18 ± 0.18 | |
4-AcO-DET | 2.1 ± 0.10 |
The data indicates that while 4-AcO-DET has a higher ED50 value compared to some other tryptamines, it still demonstrates notable psychoactive properties.
Therapeutic Potential
Recent studies have suggested that compounds like 4-AcO-DET may have therapeutic applications, particularly in treating substance use disorders and depression. The activation of the serotonin system could help mitigate withdrawal symptoms and cravings associated with addiction .
Case Study: Effects on Drug Withdrawal
In a study examining the effects of various psychedelics on drug withdrawal aversions in animal models, it was found that administration of serotonin receptor agonists like 4-AcO-DET could block conditioned aversive responses to withdrawal from substances such as morphine and nicotine . This suggests potential for further research into its use as an adjunct therapy in addiction treatment.
Safety and Regulatory Status
The safety profile of 4-AcO-DET remains under investigation. In some jurisdictions, it has been classified as a controlled substance due to its psychoactive properties. For example, in Sweden, it is considered a health hazard under national regulations .
Chemical Reactions Analysis
Hydrolysis and Prodrug Conversion
4-AcO-DET undergoes rapid enzymatic hydrolysis in biological systems, converting to its active metabolite 4-HO-DET (4-hydroxy-N,N-diethyltryptamine) via serum esterases. This reaction is critical for its pharmacological activity:
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In vitro studies demonstrate hydrolysis under acidic conditions (e.g., 5:1 acetic acid/water at reflux), yielding 4-HO-DET with high efficiency .
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Pharmacokinetic data from rodent models show that 4-AcO-DET’s bioavailability is comparable to psilocybin, with 70–90% of psilocin-like exposure observed post-hydrolysis .
Stability and Degradation
4-AcO-DET exhibits sensitivity to environmental conditions:
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Oxidative degradation : Prolonged exposure to heat, light, or moisture leads to polymerization, forming a brown/black tar-like substance. This degradation is hypothesized to involve free radical intermediates but does not significantly alter potency .
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Storage stability : Optimal preservation requires anhydrous, inert environments at low temperatures (-20°C).
Pharmacological Activity Post-Hydrolysis
Receptor Binding and Functional Activity :
Parameter | 4-AcO-DET | 4-HO-DET |
---|---|---|
5-HT\textsubscript{2A} EC\textsubscript{50} | 1.81 μmol/kg | 1.56 μmol/kg |
HTR Duration | 10–60 min | 10–60 min |
SERT Affinity (K\textsubscript{i}) | >10 μM | 890 nM |
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Head-twitch response (HTR) : 4-AcO-DET and 4-HO-DET show nearly identical potency and time courses in rodent models, confirming its role as a prodrug .
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Steric effects : Larger alkyl substituents (e.g., diethyl groups) reduce 5-HT\textsubscript{2A} affinity but enhance selectivity for serotonin transporters (SERT) .
Comparative Reactivity of Analogues
Compound | Hydrolysis Rate | Stability | Key Metabolite |
---|---|---|---|
4-AcO-DET | Fast | Moderate | 4-HO-DET |
4-AcO-DMT | Fast | Low | Psilocin |
4-AcO-DiPT | Slow | High | 4-HO-DiPT |
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Structure-activity relationship (SAR) : Acetoxy groups at the 4-position enhance lipid solubility, facilitating blood-brain barrier penetration compared to phosphorylated analogs like psilocybin .
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-acetoxy DET (hydrochloride), and how do they influence experimental handling?
- Answer : The compound is a crystalline solid with molecular formula C₁₆H₂₂N₂O₂•HCl , molecular weight 310.8 g/mol , and UV/Vis absorbance maxima at 220 nm and 277 nm . Storage at -20°C ensures stability for ≥3 years. Its solubility in acetonitrile (as noted in safety data sheets) necessitates handling in well-ventilated areas to avoid inhalation of volatile solvents . Researchers should prioritize airtight containers and inert atmospheres to mitigate degradation from oxidizing/reducing agents .
Q. What safety protocols are critical for handling 4-acetoxy DET (hydrochloride) in laboratory settings?
- Answer : Key protocols include:
- PPE : Use impermeable gloves (tested for acetonitrile resistance), sealed eyewear, and lab coats to prevent skin/eye contact .
- Ventilation : Employ explosion-proof equipment and work in fume hoods due to flammability (NFPA rating: 2) and inhalation risks (H332) .
- Spill Management : Contain leaks with absorbent materials and avoid water spray to prevent solvent spread .
- First Aid : Immediate eye irrigation with water for ≥15 minutes and 48-hour medical observation post-exposure due to delayed toxicity risks .
Q. How should 4-acetoxy DET (hydrochloride) be stored to maintain integrity?
- Answer : Store at -20°C in airtight, light-resistant containers. Acetonitrile solutions require secondary containment to prevent solvent evaporation and moisture ingress . Compatibility testing with storage materials (e.g., glass vs. plastic) is advised, as decomposition products (e.g., CO, nitrogen oxides) may form under incompatible conditions .
Advanced Research Questions
Q. How can researchers design dose-response studies for 4-acetoxy DET (hydrochloride) in behavioral pharmacology models?
- Answer : The compound induces the head-twitch response (HTR) in mice, a serotonin 2A (5-HT2A) receptor-mediated behavior . Methodological considerations:
- Dose Range : Start with 0.1–5 mg/kg (intraperitoneal) based on tryptamine analogs, adjusting for bioavailability differences.
- Controls : Include selective 5-HT2A antagonists (e.g., ketanserin) to confirm receptor specificity.
- Data Collection : Quantify HTR frequency via automated motion tracking or blinded manual scoring to reduce bias .
Q. What analytical methods are recommended for quantifying 4-acetoxy DET (hydrochloride) purity and stability in experimental samples?
- Answer :
- HPLC-UV : Use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% TFA) and detection at 277 nm .
- Mass Spectrometry (LC-MS/MS) : Confirm identity via molecular ion [M+H]⁺ at m/z 311.3 and fragmentation patterns.
- Stability Testing : Monitor degradation under stress conditions (heat, light, humidity) using accelerated stability protocols .
Q. How can contradictions in reported toxicity data be resolved for long-term exposure studies?
- Answer : Existing safety data lack PBT/vPvB (persistent/bioaccumulative toxicity) assessments . To address gaps:
- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to screen for metabolic byproducts and mitochondrial toxicity.
- Chronic In Vivo Models : Conduct 90-day rodent studies with endpoints including histopathology (liver/kidney) and neurotransmitter profiling.
- Environmental Risk : Follow OECD Guidelines 305 (bioaccumulation in aquatic systems) due to its water hazard class 2 designation .
Q. What strategies optimize synthesis and purification of 4-acetoxy DET (hydrochloride) for high-yield research applications?
- Answer :
- Synthesis : Use a Friedel-Crafts acetylation of DET followed by HCl salt formation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purification : Recrystallize from ethanol/water mixtures to achieve ≥98% purity. Validate via melting point (compare to literature) and NMR (¹H/¹³C) .
- Yield Improvement : Optimize stoichiometry of acetylating agents (e.g., acetic anhydride) and reaction temperature (40–60°C) to minimize byproducts.
Q. Methodological Notes
- Contradiction Management : Discrepancies in toxicity data (e.g., acute vs. chronic effects) require meta-analysis of batch-specific certificates of analysis (COA) and independent validation .
- Ecological Compliance : Dispose of waste per EPA guidelines (e.g., incineration for organic solvents) to prevent groundwater contamination .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substitution Patterns
4-Acetoxy DET belongs to a broader class of 4-substituted tryptamines. Key structural variations among analogues include:
N-substituents influence receptor affinity; bulkier groups (e.g., isopropyl in 4-AcO-MiPT) may reduce serotonin receptor (5-HT₂A) binding efficacy compared to smaller alkyl chains .
Pharmacological and Functional Differences
Psychedelic Potency :
- 4-AcO-DET and 4-AcO-DMT are both prodrugs metabolized to active hydroxy metabolites (4-HO-DET and psilocin, respectively). However, 4-AcO-DMT is more widely studied, with human psychoactive doses reported at 10–25 mg, whereas 4-AcO-DET’s effects remain less characterized .
- 4-AcO-MET and 4-AcO-MiPT exhibit shorter durations of action (~4–6 hours) compared to 4-AcO-DET (~6–8 hours), likely due to differences in metabolic clearance .
Properties
Molecular Formula |
C16H22N2O2 · HCl |
---|---|
Molecular Weight |
310.8 |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19;/h6-8,11,17H,4-5,9-10H2,1-3H3;1H |
InChI Key |
DLUXGDNEKOMIDY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1=CNC2=CC=CC(OC(C)=O)=C21.Cl |
Synonyms |
4-AcO-DET; 4-acetoxy-N,N-Diethyltryptamine; Ethacetin; Ethylacybin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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